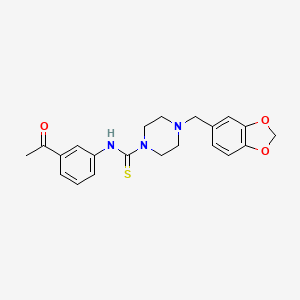

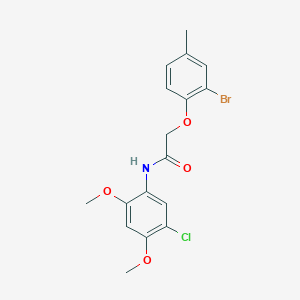

![molecular formula C22H14F3N3O4S B3528517 5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B3528517.png)

5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide

Vue d'ensemble

Description

Le dérivé de thiazole 2 est un composé hétérocyclique contenant un cycle à cinq chaînons avec à la fois des atomes de soufre et d'azote. Les dérivés de thiazole sont connus pour leurs activités biologiques diverses et sont largement utilisés en chimie médicinale. La structure unique du thiazole lui permet de participer à diverses réactions chimiques, ce qui en fait un échafaudage précieux dans la conception et le développement de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le dérivé de thiazole 2 peut être synthétisé par plusieurs méthodes. Une approche courante implique la cyclisation d'α-oxodithioesters avec l'isocyanure de tosylméthyle en présence d'hydroxyde de potassium, ce qui donne des 4-méthylthio-5-acylthiazoles . Une autre méthode comprend la réaction de l'isocyanoacétate d'éthyle avec les α-oxodithioesters en présence de 1,8-diazabicyclo[5.4.0]undéc-7-ène et d'éthanol, formant des 4-éthoxycarbonyl-5-acylthiazoles .

Méthodes de production industrielle : La production industrielle de dérivés de thiazole utilise souvent des méthodes écologiques telles que l'irradiation par micro-ondes pour réduire le gaspillage de solvants et de catalyseurs . Cette approche non seulement améliore l'efficacité de la synthèse, mais minimise également l'impact environnemental.

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé de thiazole 2 subit diverses réactions chimiques, notamment :

Oxydation : Les dérivés de thiazole peuvent être oxydés pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir les dérivés de thiazole en thiazolidines.

Substitution : La substitution électrophile en position C-5 et la substitution nucléophile en position C-2 sont courantes.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque.

Réduction : Borohydrure de sodium ou hydrure de lithium aluminium.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiazolidines.

Substitution : Divers thiazoles substitués en fonction du nucléophile ou de l'électrophile utilisé.

4. Applications de la recherche scientifique

Le dérivé de thiazole 2 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules complexes.

Biologie : Agit comme une sonde pour étudier les activités enzymatiques et les interactions protéiques.

Médecine : Présente des propriétés antimicrobiennes, antifongiques, antivirales et anticancéreuses.

Industrie : Utilisé dans la production de colorants, de pigments et de sensibilisateurs photographiques.

5. Mécanisme d'action

Le mécanisme d'action du dérivé de thiazole 2 implique son interaction avec diverses cibles moléculaires. Par exemple, il peut se lier à l'ADN et interagir avec la topoisomérase II, conduisant à des cassures double brin de l'ADN, à un arrêt du cycle cellulaire en phase G2 et, finalement, à la mort cellulaire . De plus, les dérivés de thiazole peuvent inhiber les enzymes et bloquer les récepteurs, modulant les voies biochimiques et les réponses physiologiques .

Composés similaires :

Thiazole : Le composé parent avec une structure similaire mais une réactivité différente.

Benzothiazole : Contient un cycle benzénique fusionné, offrant des activités biologiques différentes.

Thiazolidine : Une forme réduite de thiazole avec des propriétés chimiques distinctes.

Unicité du dérivé de thiazole 2 : Le dérivé de thiazole 2 se distingue par son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique uniques. Sa capacité à subir diverses réactions chimiques et son large éventail d'applications dans divers domaines en font un composé précieux en recherche et en industrie .

Applications De Recherche Scientifique

Thiazole derivative 2 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Acts as a probe to study enzyme activities and protein interactions.

Medicine: Exhibits antimicrobial, antifungal, antiviral, and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.

Mécanisme D'action

The mechanism of action of thiazole derivative 2 involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . Additionally, thiazole derivatives can inhibit enzymes and block receptors, modulating biochemical pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Thiazole: The parent compound with a similar structure but different reactivity.

Benzothiazole: Contains a fused benzene ring, offering different biological activities.

Thiazolidine: A reduced form of thiazole with distinct chemical properties.

Uniqueness of Thiazole Derivative 2: Thiazole derivative 2 stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications in various fields make it a valuable compound in both research and industry .

Propriétés

IUPAC Name |

5-(3-nitrophenyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3N3O4S/c23-22(24,25)15-6-4-13(5-7-15)10-17-12-26-21(33-17)27-20(29)19-9-8-18(32-19)14-2-1-3-16(11-14)28(30)31/h1-9,11-12H,10H2,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUVRWFYNOIRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of thiazole derivatives in medicinal chemistry?

A1: Thiazole derivatives are widely recognized in medicinal chemistry for their diverse biological activities. Research has shown their potential as anti-inflammatories [], antioxidants [], herbicides [], antibiotics [], and even in thermoplastic polymers []. Their versatility makes them attractive building blocks for drug discovery.

Q2: Have any studies investigated the anti-cancer potential of thiazole derivatives?

A2: Yes, a study explored the anticancer activity of several newly synthesized benzothiazole and thiazole derivatives []. These compounds were screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Interestingly, twelve of these compounds showed promising anticancer activity and were selected for further evaluation.

Q3: How do pyrazolyl-thiazole derivatives impact pain perception?

A3: Research on a specific pyrazolyl-thiazole derivative, B50, revealed its antinociceptive effects in mice models [, ]. The study observed that B50 provided dose-dependent pain relief in the acetic acid writhing assay, suggesting potential as an analgesic. Further investigation revealed that this pain-relieving effect might involve opioid mechanisms, as it was blocked by naloxone.

Q4: Can the structure of thiazole derivatives influence their pain-relieving properties?

A4: Absolutely. Studies on B50 showed that modifying specific structural elements led to a loss of its antinociceptive activity []. Removing the methyl group from the thiazole ring, or substituting the bromo substituent with a methyl group at a specific position, completely abolished its pain-relieving effects. This highlights the importance of structure-activity relationships in drug design.

Q5: Are there any thiazole derivatives that show potential as antimicrobial agents?

A5: Yes, several studies highlight the antimicrobial potential of thiazole derivatives. One research effort focused on synthesizing a coumarin-thiazole derivative and incorporating it into a polyurethane coating []. The resulting coating demonstrated antimicrobial activity, showcasing a potential application in various settings.

Q6: Beyond antimicrobial effects, have other biological activities been linked to thiazole derivatives?

A6: Yes, research indicates that some thiazole derivatives possess immunomodulatory properties []. For example, the compound tiprotimod has been shown to enhance macrophage activity, boost the delayed-type hypersensitivity response, and stimulate both humoral and cell-mediated immune responses in experimental models.

Q7: Can theoretical methods be used to predict the properties of thiazole derivatives?

A7: Yes, computational chemistry plays a significant role in understanding and predicting the properties of thiazole derivatives. For instance, researchers used Density Functional Theory (DFT) calculations and Monte Carlo simulations to investigate the corrosion inhibition properties of four natural thiazole derivatives on iron []. These calculations provided valuable insights into the molecular interactions involved in corrosion inhibition.

Q8: What about the second-order nonlinear optical (NLO) properties of thiazole derivatives?

A8: Theoretical studies have also explored the NLO properties of thiazole derivatives []. Researchers used the ZINDO program to calculate the second-order polarizability of these compounds, revealing their potential for applications in optoelectronics and photonics. The study found that replacing a benzene ring with a thiazole ring in certain positions could significantly enhance NLO properties.

Q9: How do thiazole derivatives interact with important proteins like human serum albumin (HSA)?

A9: A study investigated the binding interactions of 2-aminobenzothiazole (2-ABT), a thiazole derivative, with HSA using spectroscopic techniques and molecular modeling []. The results indicated that 2-ABT binds to a specific site on HSA known as site II. This interaction could have implications for the transportation and distribution of 2-ABT within the body.

Q10: Have any studies explored the synthesis of new thiazole derivatives?

A10: Yes, researchers have developed new synthetic approaches for thiazole derivatives. One study focused on a novel method for synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives [], which could serve as valuable building blocks for various applications. Another research effort explored the synthesis of new thiazoles, thiazolo[3,2-a]pyridines, dihydrothiophenes, and hydrazones incorporating a thieno[2,3-b]thiophene moiety []. These novel compounds expand the chemical space of thiazole derivatives and could lead to the discovery of new bioactive molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({2-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3528445.png)

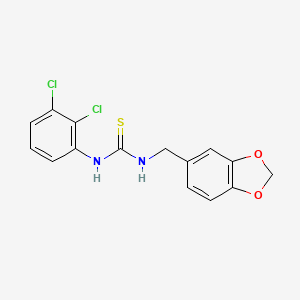

![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B3528455.png)

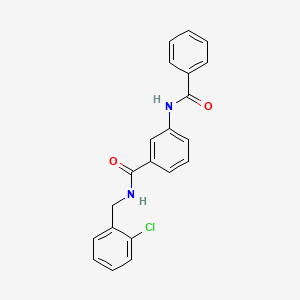

![N-(2-ethylphenyl)-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B3528469.png)

![4-methyl-N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}benzenesulfonamide](/img/structure/B3528478.png)

![N-{4-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3528506.png)

![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B3528508.png)

![N-(2-ethylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B3528516.png)

![2-(4-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B3528522.png)

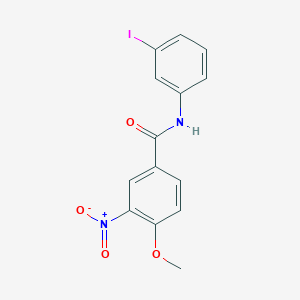

![4-({[(4-iodophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3528545.png)